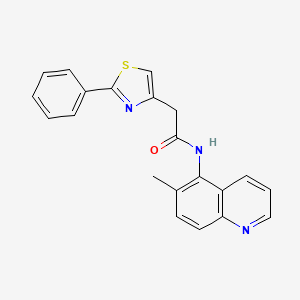![molecular formula C17H20N4O3 B7563930 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)
1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in various research studies.
Wissenschaftliche Forschungsanwendungen
1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. The compound has shown promising results in various pre-clinical studies, and further research is being conducted to explore its therapeutic potential.
Wirkmechanismus
The exact mechanism of action of 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes. The compound has also been shown to modulate the expression of various genes that are involved in these diseases.
Biochemical and Physiological Effects:
1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines. The compound has also been reported to induce apoptosis in cancer cells by inhibiting the activity of various signaling pathways that are involved in cell proliferation and survival. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide in lab experiments is its well-established synthesis method. The compound is also stable and can be easily stored for future use. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide. One potential direction is to further explore its potential as a treatment for Alzheimer's disease. The compound has shown promising results in pre-clinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to explore its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Synthesemethoden
The synthesis of 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide involves the reaction of 3-methoxyphenyl hydrazine with ethyl acetoacetate to form 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. This ester is then reacted with piperidine-4-carboxylic acid to obtain 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide. The synthesis method is well-established and has been reported in various research articles.
Eigenschaften
IUPAC Name |
1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-24-13-4-2-3-12(9-13)14-10-15(20-19-14)17(23)21-7-5-11(6-8-21)16(18)22/h2-4,9-11H,5-8H2,1H3,(H2,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOQRIYFMQNZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

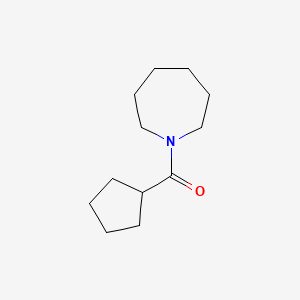
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7563853.png)
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)


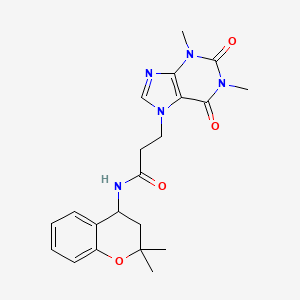
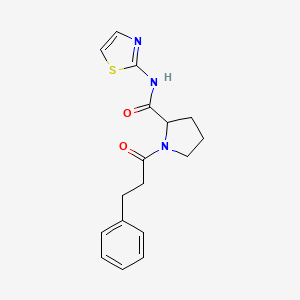
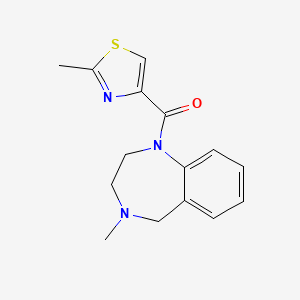

![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7563924.png)
![N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7563937.png)
